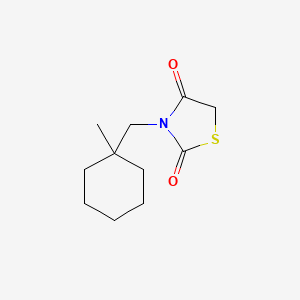
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione typically involves the reaction of 1-methylcyclohexylmethylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a catalyst such as β-cyclodextrin-SO3H in water, which provides a greener reaction pathway with high yield and easy isolation . Another approach involves the use of click-type reactions at physiological pH, which do not require any catalyst and offer stable products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are often employed to improve selectivity, product yield, and pharmacokinetic activity .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new drug candidates and as a probe in various biological assays.
Wirkmechanismus
The mechanism of action of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which promote the expression of genes involved in glucose metabolism . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinedione: A well-known hypoglycemic agent used in the treatment of diabetes.
Thiazolidine-2,5-dione: Another thiazolidine derivative with similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds that share similar structural features and biological activities.
Uniqueness
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for drug development and organic synthesis .
Eigenschaften
Molekularformel |
C11H17NO2S |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H17NO2S/c1-11(5-3-2-4-6-11)8-12-9(13)7-15-10(12)14/h2-8H2,1H3 |
InChI-Schlüssel |
SOJABWISUANRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)CN2C(=O)CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
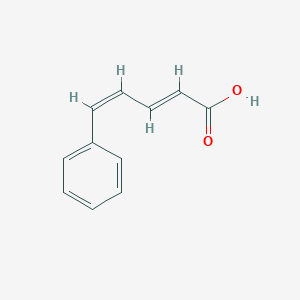
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
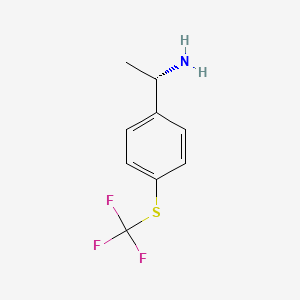
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
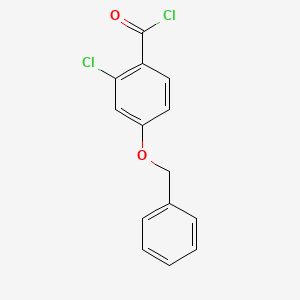
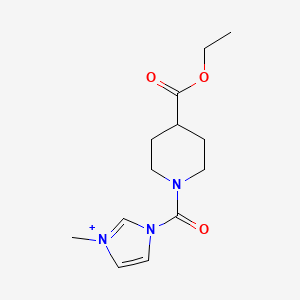

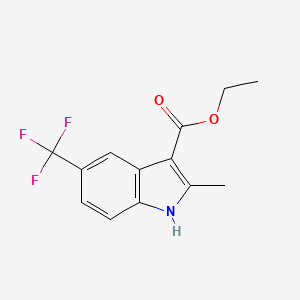
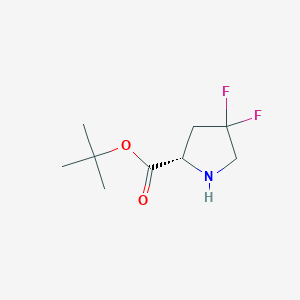
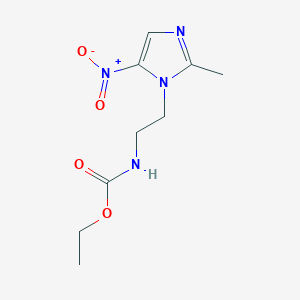
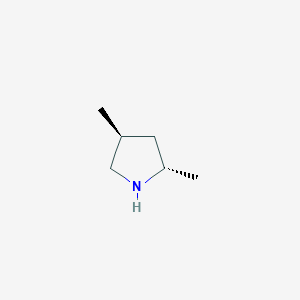
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
